molecular formula C18H20N4S2 B2579813 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine CAS No. 2379995-67-0

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine

Cat. No.: B2579813
CAS No.: 2379995-67-0
M. Wt: 356.51
InChI Key: UHUDNHUODNTQHZ-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex heterocyclic compound. It features a unique structure combining thieno[3,2-c]pyridine and thieno[3,2-d]pyrimidine moieties linked through a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow methods for cyclization reactions, which can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine stands out due to its dual thieno-pyridine and thieno-pyrimidine structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S2/c1-6-21(18-17-15(5-10-24-17)19-12-20-18)7-2-14(1)22-8-3-16-13(11-22)4-9-23-16/h4-5,9-10,12,14H,1-3,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDNHUODNTQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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